2-Bromo-5-(bromomethyl)-3-nitropyridine
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Overview
Description
2-Bromo-5-(bromomethyl)-3-nitropyridine is a heterocyclic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of bromine atoms at the 2 and 5 positions, a nitro group at the 3 position, and a bromomethyl group at the 5 position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(bromomethyl)-3-nitropyridine typically involves the bromination of 3-nitropyridine derivatives. One common method is the bromination of 3-nitropyridine with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(bromomethyl)-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 2-Bromo-5-(bromomethyl)-3-aminopyridine.
Oxidation: Formation of 2-Bromo-5-(bromomethyl)-3-pyridinecarboxylic acid.
Scientific Research Applications
2-Bromo-5-(bromomethyl)-3-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(bromomethyl)-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methylpyridine
- 2-Bromo-5-fluoropyridine
- 2-Bromo-5-chloropyridine
Uniqueness
2-Bromo-5-(bromomethyl)-3-nitropyridine is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and biological activity
Properties
IUPAC Name |
2-bromo-5-(bromomethyl)-3-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2N2O2/c7-2-4-1-5(10(11)12)6(8)9-3-4/h1,3H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDNFEANVBEFQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])Br)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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